
2-(4-t-Butylsulfamoylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-t-Butylsulfamoylphenyl)phenol, 95% (2-TBS-PP) is a compound of particular interest due to its unique properties. It is a white crystalline solid with a melting point of 131-133°C and a molecular weight of 247.3 g/mol. 2-TBS-PP is a highly polar compound with a wide range of applications in the fields of synthetic organic chemistry, biochemistry, and medicinal chemistry. This compound is especially useful in the synthesis of pharmaceuticals and other organic compounds.
科学的研究の応用
2-(4-t-Butylsulfamoylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various pharmaceuticals, such as anti-cancer drugs, as well as other organic compounds. It is also used as a reagent in organic chemistry, biochemistry, and medicinal chemistry. Additionally, 2-(4-t-Butylsulfamoylphenyl)phenol, 95% has been used to study the structure and function of proteins, as well as to study the mechanisms of drug action.
作用機序
2-(4-t-Butylsulfamoylphenyl)phenol, 95% is a highly polar compound and is able to interact with the proteins and other molecules in the body. It is believed that 2-(4-t-Butylsulfamoylphenyl)phenol, 95% binds to the active site of proteins and other molecules, altering their structure and function. This binding can lead to changes in the activity of the proteins and other molecules, leading to changes in the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-t-Butylsulfamoylphenyl)phenol, 95% depend on the concentration and duration of exposure. At low concentrations, 2-(4-t-Butylsulfamoylphenyl)phenol, 95% can act as an antioxidant, protecting cells from oxidative damage. At higher concentrations, it can act as a pro-oxidant, inducing oxidative damage to cells. Additionally, 2-(4-t-Butylsulfamoylphenyl)phenol, 95% can affect the activity of enzymes, hormones, and other proteins, leading to changes in biochemical and physiological processes.
実験室実験の利点と制限
2-(4-t-Butylsulfamoylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a highly polar compound, making it ideal for use in aqueous solutions. Additionally, it has a high melting point, making it stable at higher temperatures. However, 2-(4-t-Butylsulfamoylphenyl)phenol, 95% is also highly reactive and can degrade quickly in the presence of light or other reactive compounds.
将来の方向性
2-(4-t-Butylsulfamoylphenyl)phenol, 95% has many potential applications in the fields of synthetic organic chemistry, biochemistry, and medicinal chemistry. It can be used to study the structure and function of proteins and other molecules, as well as to study the mechanisms of drug action. Additionally, it can be used to synthesize pharmaceuticals and other organic compounds. Finally, it can be used to study the effects of oxidative damage on cells.
合成法
2-(4-t-Butylsulfamoylphenyl)phenol, 95% can be synthesized by a two-step method. First, 4-t-butylsulfamoylphenyl-2-chloride is reacted with sodium hydroxide to form 4-t-butylsulfamoylphenol. Then, this intermediate is reacted with sodium nitrite to form 2-(4-t-Butylsulfamoylphenyl)phenol, 95%. This reaction is carried out in an aqueous solution at a temperature of 60°C. The reaction is highly exothermic and the yield of the product is typically 95%.
特性
IUPAC Name |
N-tert-butyl-4-(2-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-16(2,3)17-21(19,20)13-10-8-12(9-11-13)14-6-4-5-7-15(14)18/h4-11,17-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCKNEHVAHECRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

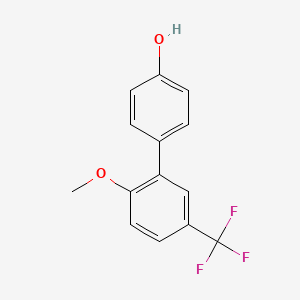

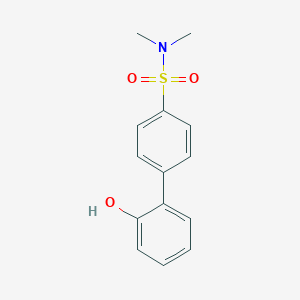
![2-[4-(Piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6370676.png)

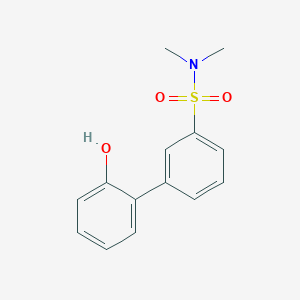

![3-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370709.png)
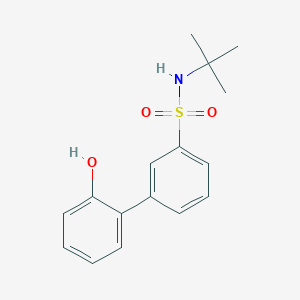
![4-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370724.png)

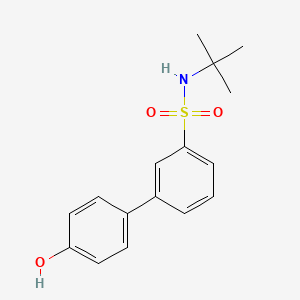
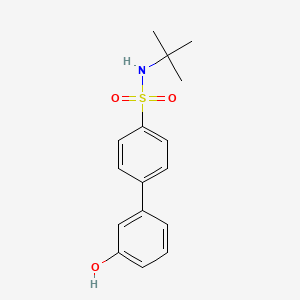
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370748.png)